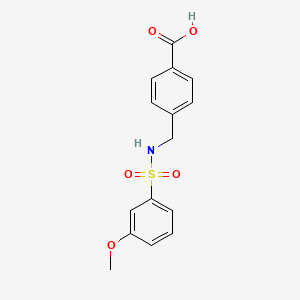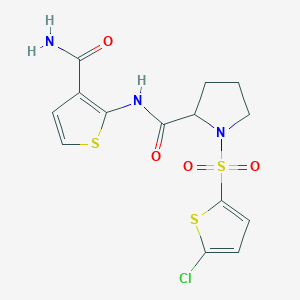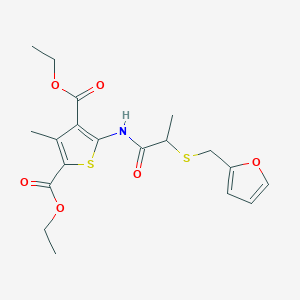![molecular formula C22H28N6O2 B2547509 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878430-44-5](/img/structure/B2547509.png)
3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
Research has identified certain derivatives of the purine-2,6-dione class, closely related to the chemical structure , which demonstrate significant cardiovascular activities. For instance, studies have synthesized and tested compounds for their electrocardiographic, antiarrhythmic, and hypotensive activities, alongside their adrenoreceptor affinities. Some derivatives showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity, indicating potential applications in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Another area of application for derivatives of purine-2,6-dione is in the development of antihistaminic agents. Compounds synthesized from the core structure have displayed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistaminic drugs. This suggests a therapeutic application in the treatment of allergies and asthma (Pascal et al., 1985).
Antimycobacterial Activity
Purine linked piperazine derivatives have been synthesized targeting Mycobacterium tuberculosis. These compounds disrupt peptidoglycan biosynthesis, showing promising antimycobacterial activity. This suggests their potential in developing new treatments for tuberculosis, offering a new avenue for therapeutic intervention against this infectious disease (Konduri et al., 2020).
Antiviral Activity
Marine-derived compounds, including diketopiperazine derivatives, have demonstrated modest to potent antivirus activity against the influenza A (H1N1) virus. This highlights the potential of purine-2,6-dione derivatives in the development of antiviral drugs, providing a basis for further research into their application in antiviral therapy (Wang et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Studies on piperazine substituted naphthalimide compounds have explored their luminescent properties and photo-induced electron transfer (PET) processes. These findings suggest potential applications in the development of optical materials, sensors, and in studying electron transfer mechanisms, highlighting a non-therapeutic application of purine-2,6-dione derivatives (Gan et al., 2003).
Propiedades
IUPAC Name |
3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-8-6-5-7-16(17)3/h5-8H,1,9-14H2,2-4H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDQQRXTCPYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2547428.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)
![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)
![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)

![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)



![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)

